Cas no 2411318-79-9 (1-2-(1,3-dioxaindan-5-yl)pyrrolidin-1-yl-2-chloroethan-1-one)

1-2-(1,3-dioxaindan-5-yl)pyrrolidin-1-yl-2-chloroethan-1-one structure
2411318-79-9 structure
商品名:1-2-(1,3-dioxaindan-5-yl)pyrrolidin-1-yl-2-chloroethan-1-one
CAS番号:2411318-79-9
MF:C13H14ClNO3
メガワット:267.708162784576
CID:6602804
PubChem ID:146085859

1-2-(1,3-dioxaindan-5-yl)pyrrolidin-1-yl-2-chloroethan-1-one 化学的及び物理的性質

名前と識別子

    • 1-2-(1,3-dioxaindan-5-yl)pyrrolidin-1-yl-2-chloroethan-1-one
    • 2411318-79-9
    • 1-[2-(1,3-Benzodioxol-5-yl)pyrrolidin-1-yl]-2-chloroethanone
    • Z1562137100
    • 1-[2-(1,3-dioxaindan-5-yl)pyrrolidin-1-yl]-2-chloroethan-1-one
    • EN300-26600933
    • インチ: 1S/C13H14ClNO3/c14-7-13(16)15-5-1-2-10(15)9-3-4-11-12(6-9)18-8-17-11/h3-4,6,10H,1-2,5,7-8H2
    • InChIKey: LYVAJRDQGCXGJH-UHFFFAOYSA-N
    • ほほえんだ: ClCC(N1CCCC1C1=CC=C2C(=C1)OCO2)=O

計算された属性

  • せいみつぶんしりょう: 267.0662210g/mol
  • どういたいしつりょう: 267.0662210g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 325
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 38.8Ų

1-2-(1,3-dioxaindan-5-yl)pyrrolidin-1-yl-2-chloroethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26600933-0.05g
1-[2-(1,3-dioxaindan-5-yl)pyrrolidin-1-yl]-2-chloroethan-1-one
2411318-79-9 95.0%
0.05g
$246.0 2025-03-20

1-2-(1,3-dioxaindan-5-yl)pyrrolidin-1-yl-2-chloroethan-1-one 関連文献

1-2-(1,3-dioxaindan-5-yl)pyrrolidin-1-yl-2-chloroethan-1-oneに関する追加情報

Professional Introduction to Compound with CAS No. 2411318-79-9 and Product Name: 1-2-(1,3-dioxaindan-5-yl)pyrrolidin-1-yl-2-chloroethan-1-one

The compound identified by the CAS number 2411318-79-9 and the product name 1-2-(1,3-dioxaindan-5-yl)pyrrolidin-1-yl-2-chloroethan-1-one represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in medicinal chemistry and drug development. The presence of both dioxaindan and pyrrolidinyl moieties in its structure suggests a unique combination of pharmacophoric elements that may contribute to its biological activity.

In recent years, the exploration of heterocyclic compounds has been a cornerstone in the quest for novel therapeutic agents. The dioxaindan scaffold, known for its structural rigidity and electronic properties, has been extensively studied for its role in modulating various biological pathways. Similarly, the pyrrolidinyl group is a common feature in many bioactive molecules, often contributing to their binding affinity and selectivity. The integration of these two motifs into a single molecular entity presents a promising avenue for the development of next-generation pharmaceuticals.

The chloroethanone moiety within the compound's structure further enhances its potential as a pharmacological tool. Chlorinated ketones are frequently employed in medicinal chemistry due to their ability to engage in diverse chemical interactions, including hydrogen bonding and dipole-dipole interactions. These interactions are critical for achieving high binding affinity and specificity, which are essential for effective drug design. The presence of a chlorine atom at the 2-position of the ethanone group also suggests that this compound may exhibit metabolic stability, a desirable trait for any drug candidate.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with remarkable accuracy. Through molecular docking studies, it has been hypothesized that 1-2-(1,3-dioxaindan-5-yl)pyrrolidin-1-yl-2-chloroethan-1-one may interact with several targets relevant to human health. For instance, preliminary simulations suggest that this compound could bind to enzymes involved in inflammation pathways, potentially making it a viable candidate for treating chronic inflammatory diseases.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the dioxaindan moiety typically begins with a cyclization reaction, followed by functional group transformations to introduce the pyrrolidinyl and chloroethanone components. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions, have been employed to enhance the efficiency of these transformations. The final product is then subjected to rigorous analytical characterization to confirm its identity and purity.

In vitro studies have begun to elucidate the biological profile of 1-2-(1,3-dioxaindan-5-yl)pyrrolidin-1-yl-2-chloroethan-1-one. Initial assays have shown promising activity against certain cancer cell lines, indicating its potential as an anticancer agent. Furthermore, preliminary toxicity studies suggest that the compound exhibits moderate solubility in aqueous media, which could facilitate its formulation into injectable solutions or oral dosage forms.

The development of novel pharmaceuticals is often hampered by issues related to drug delivery and bioavailability. However, the structural features of this compound offer several advantages in this regard. The presence of both polar and non-polar regions within its molecule suggests that it may be amenable to formulation as a prodrug or encapsulated within lipid-based nanoparticles. Such formulations could enhance its absorption and distribution throughout the body, thereby improving therapeutic efficacy.

As research continues to uncover new applications for this compound, collaborations between academic institutions and pharmaceutical companies will be crucial for translating these findings into clinical reality. The integration of cutting-edge technologies such as artificial intelligence (AI) into drug discovery processes is likely to accelerate the development pipeline for compounds like 1-2-(1,3-dioxaindan-5-yl)pyrrolidin-1-yl-2-chloroethan-1-one.

The future prospects for this compound are promising, with ongoing studies aimed at optimizing its pharmacokinetic properties and exploring new therapeutic indications. As our understanding of complex biological systems grows more sophisticated, molecules like this one will play an increasingly important role in addressing some of humanity's most pressing health challenges.

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